molecular formula C14H16N4O4 B12272953 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)-

1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)-

Cat. No.: B12272953
M. Wt: 304.30 g/mol
InChI Key: KSOAQYHIARNCDQ-UHFFFAOYSA-N
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Description

1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an azido group and a pyrrolidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- typically involves multiple stepsCommon reagents used in these reactions include azides, esters, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro compounds, amines, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its azido group.

    Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound’s ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Pyrrolidinedicarboxylic acid, 4-iodo-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)-
  • 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)-

Uniqueness

1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- is unique due to its azido group, which imparts distinct reactivity and versatility in chemical synthesis and biological applications. The presence of the azido group allows for specific reactions that are not possible with other similar compounds, making it a valuable tool in various research fields .

Properties

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

1-O-benzyl 2-O-methyl 4-azidopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C14H16N4O4/c1-21-13(19)12-7-11(16-17-15)8-18(12)14(20)22-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3

InChI Key

KSOAQYHIARNCDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-]

Origin of Product

United States

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